1-(2-Iodo-4-methylphenyl)ethanone
CAS No.: 52107-83-2
Cat. No.: VC15779440
Molecular Formula: C9H9IO
Molecular Weight: 260.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52107-83-2 |
---|---|
Molecular Formula | C9H9IO |
Molecular Weight | 260.07 g/mol |
IUPAC Name | 1-(2-iodo-4-methylphenyl)ethanone |
Standard InChI | InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 |
Standard InChI Key | OTYZSOHXDHIIJJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C)I |
Introduction
Synthesis and Optimization
Synthetic Route
The synthesis of 1-(2-Iodo-4-methylphenyl)ethanone (referred to as 1q in the source ) follows a palladium-catalyzed protocol starting from ortho-haloacetophenone derivatives. The optimized conditions, as detailed in Table 1, involve:
Table 1: Synthesis Conditions for 1-(2-Iodo-4-methylphenyl)ethanone (1q)
Parameter | Value |
---|---|
Substrate | Ortho-iodoacetophenone derivative |
Catalyst | PdCl₂ (5 mol%) |
Ligand | L3 (10 mol%) |
Base | K₂CO₃ (1.5 equiv) |
Solvent | DMF |
Temperature | 150°C |
Time | 3 hours |
Isolated Yield | 65% |
The reaction proceeds in a sealed tube under argon, followed by purification via flash chromatography. The ligand L3 (1,3-bis(diphenylphosphino)propane, DPPP) enhances catalytic efficiency by stabilizing palladium intermediates .
Mechanistic Insights
The proposed mechanism involves two pathways (Figure 1):
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Pathway I: Oxidative addition of Pd(II) to the C–I bond forms a Pd(IV) intermediate, which undergoes reductive elimination to yield a biaryl ketone. Subsequent intramolecular aldol condensation and dehydration produce dibenzo-cycloheptenone .
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Pathway II: Direct C–H activation and cyclization, though less favored, may occur under ligand-free conditions.
The dominance of Pathway I is supported by the isolation of alcohol intermediates (e.g., 3b) at lower temperatures (130°C), which dehydrate to the final product at higher temperatures .
Physicochemical Properties
Physical Characteristics
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane.
Stability
The compound is stable under inert atmospheres but may undergo hydrolysis in aqueous acidic or basic conditions due to the acetyl group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Table 2: NMR Data for 1-(2-Iodo-4-methylphenyl)ethanone
Spectrum | δ (ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |
---|---|---|---|---|
¹H NMR | 7.76 | dd | 7.9, 3.2 | H-6 (aromatic) |
7.26 | s | - | H-3 (aromatic) | |
6.93 | d | 7.9 | H-5 (aromatic) | |
2.59 | s | - | CH₃ (acetyl) | |
2.33 | s | - | CH₃ (methyl) | |
¹³C NMR | 202.0 | - | - | C=O (acetyl) |
143.9, 140.5, 138.2, 132.8 | - | - | Aromatic carbons | |
29.5 | - | - | CH₃ (acetyl) | |
20.9 | - | - | CH₃ (methyl) |
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)
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IR (KBr): 1699 cm⁻¹ (C=O stretch), 1562 cm⁻¹ (C–C aromatic), 756 cm⁻¹ (C–I stretch) .
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HRMS (EI): m/z calcd for C₉H₉IO [M]⁺: 259.9693; found: 259.9692 .
Applications in Organic Synthesis
Dibenzo-Cycloheptenone Formation
1-(2-Iodo-4-methylphenyl)ethanone serves as a precursor in Pd-catalyzed cascade reactions to synthesize dibenzo-cycloheptenones, which are structural motifs in natural products and pharmaceuticals. For example, under conditions in Table 1, it undergoes cyclization to yield polycyclic ketones via aldol/dehydration sequences .
Functionalization Reactions
The methyl and acetyl groups allow for further derivatization:
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Methyl Group: Halogenation or oxidation to carboxylic acids.
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Acetyl Group: Conversion to enol ethers or α,β-unsaturated ketones.
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